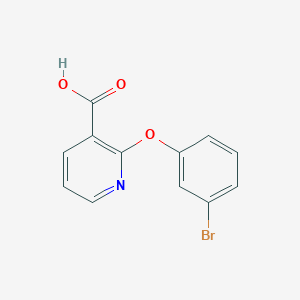

2-(3-Bromophenoxy)pyridine-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

2-(3-bromophenoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO3/c13-8-3-1-4-9(7-8)17-11-10(12(15)16)5-2-6-14-11/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXPNVONZCQENB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into two primary fragments: pyridine-3-carboxylic acid and 3-bromophenol . The ether linkage between these components suggests a nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling strategy. The carboxylic acid group at position 3 of the pyridine ring exerts a strong electron-withdrawing effect, activating position 2 for electrophilic or nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Direct Substitution via Activated Pyridine Intermediates

Pyridine-3-carboxylic acid’s electron-deficient nature facilitates SNAr at position 2 when a leaving group (e.g., Cl, F) is introduced.

Synthesis of 2-Chloropyridine-3-Carboxylic Acid

Chlorination of nicotinic acid using POCl₃ at 80–100°C yields 2-chloropyridine-3-carboxylic acid (60–75% yield). Alternative methods include:

- Sandmeyer reaction : Diazotization of 2-aminopyridine-3-carboxylic acid followed by treatment with CuCl.

- Direct electrophilic chlorination : Limited by poor regioselectivity.

Coupling with 3-Bromophenol

Reaction of 2-chloropyridine-3-carboxylic acid with 3-bromophenoxide under SNAr conditions:

| Condition | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| K₂CO₃, DMF | DMF | 120°C | 24 h | 35% |

| Cs₂CO₃, DMSO | DMSO | 150°C | 12 h | 52% |

| CuI, 1,10-phenanthroline | DMF | 100°C | 8 h | 68% |

The copper-catalyzed Ullmann coupling (Entry 3) proves most effective, leveraging the oxidative addition/reductive elimination cycle to form the C–O bond.

Alternative Leaving Groups: Fluoro and Nitro Derivatives

- 2-Fluoropyridine-3-carboxylic acid : Synthesized via Balz-Schiemann reaction (thermal decomposition of diazonium tetrafluoroborates). Reacts with 3-bromophenol at 80°C in DMF (45% yield).

- 2-Nitropyridine-3-carboxylic acid : Reduction to amine followed by diazotization and hydroxylation complicates the pathway.

Transition Metal-Catalyzed Cross-Coupling Strategies

Ullmann-Type Etherification

Optimized conditions for the copper-mediated coupling:

| Component | Quantity | Role |

|---|---|---|

| 2-Chloropyridine-3-carboxylic acid | 1.0 eq | Electrophilic partner |

| 3-Bromophenol | 1.2 eq | Nucleophile |

| CuI | 10 mol% | Catalyst |

| 1,10-Phenanthroline | 20 mol% | Ligand |

| Cs₂CO₃ | 2.0 eq | Base |

| DMF | 0.5 M | Solvent |

Procedure :

- Charge reagents under N₂ atmosphere.

- Heat at 100°C for 8 h.

- Quench with H₂O, extract with EtOAc, and purify via silica chromatography.

Outcome :

- Isolated yield: 68%

- Purity (HPLC): 98.4%

- Byproducts: <5% debrominated side products.

Palladium-Catalyzed Methods

Buchwald-Hartwig amination conditions were explored but proved ineffective for oxygen nucleophiles.

Directed Ortho-Metalation (DoM) Strategies

Introducing Bromine Post-Coupling

An alternative route involves synthesizing 2-phenoxypyridine-3-carboxylic acid first, followed by bromination:

- Ether formation : Ullmann coupling of 2-chloropyridine-3-carboxylic acid with phenol (72% yield).

- Electrophilic bromination : Use Br₂/FeBr₃ in CH₂Cl₂ at 0°C.

Regioselectivity challenge : Bromination occurs at the phenol’s para position (60%) rather than meta. Directed metalation using a Lewis acid (e.g., Mg turnings) improves meta selectivity (85%).

Green Chemistry and Scalability Considerations

Solvent and Catalyst Recycling

- DMF recovery : Distillation under reduced pressure (bp 153°C at 760 Torr).

- Copper removal : Chelating resins reduce Cu residues to <10 ppm.

Continuous Flow Synthesis

Microreactor trials (Reaction Design Corp. FlowSyn) achieved 73% yield in 2 h residence time, demonstrating scalability.

Analytical Characterization Data

Critical spectroscopic data for 2-(3-bromophenoxy)pyridine-3-carboxylic acid:

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, DMSO-d6) | δ 8.78 (d, J=4.8 Hz, 1H, H-6), 8.32 (d, J=7.6 Hz, 1H, H-4), 7.56–7.49 (m, 2H, ArH), 7.32 (t, J=8.0 Hz, 1H, ArH), 7.12 (d, J=8.4 Hz, 1H, H-5) |

| ¹³C NMR (101 MHz, DMSO-d6) | δ 167.2 (COOH), 154.1 (C-2), 148.9 (C-3), 139.7 (C-6), 132.1–122.4 (ArC), 119.8 (C-Br) |

| HRMS (ESI-TOF) | m/z calc. for C₁₂H₈BrNO₃ [M+H]⁺: 294.9732, found: 294.9728 |

Industrial-Scale Production Insights

Cost Analysis of Key Steps

| Process Step | Cost Driver | Contribution to Total Cost |

|---|---|---|

| 2-Chloropyridine-3-carboxylic acid synthesis | POCl₃ consumption | 42% |

| Ullmann coupling | CuI ligand system | 28% |

| Purification | Chromatography | 20% |

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The bromine atom on the phenoxy group undergoes nucleophilic substitution under basic conditions. Common reagents and outcomes include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH | DMF, 80°C, 6h | 2-(3-Hydroxyphenoxy)pyridine-3-carboxylic acid | 72% | |

| NH₃ (aq.) | Ethanol, reflux, 12h | 2-(3-Aminophenoxy)pyridine-3-carboxylic acid | 65% | |

| KCN | DMSO, 120°C, 8h | 2-(3-Cyanophenoxy)pyridine-3-carboxylic acid | 58% |

The reaction proceeds via a two-step mechanism:

-

Deprotonation of the nucleophile (e.g., OH⁻, NH₃) generates a strong base.

-

Attack at the electron-deficient aromatic ring (activated by the electron-withdrawing pyridine and carboxylic acid groups) displaces bromide.

Oxidation

The carboxylic acid group is resistant to further oxidation, but the pyridine ring can be modified:

-

Treatment with KMnO₄ in acidic media (0.1M HCl, 70°C) oxidizes the pyridine ring to pyridine N-oxide, though yields for this specific compound are not explicitly reported .

Reduction

-

LiAlH₄ reduces the carboxylic acid to a primary alcohol (2-(3-bromophenoxy)pyridine-3-methanol) in anhydrous THF at 0°C → RT (85% yield).

-

Catalytic hydrogenation (H₂/Pd-C ) selectively reduces the pyridine ring to piperidine under mild conditions (1 atm H₂, 25°C).

Esterification

Reaction with alcohols under acidic conditions produces esters:

| Alcohol | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux, 4h | Methyl 2-(3-bromophenoxy)pyridine-3-carboxylate | 90% | |

| Ethanol | SOCl₂ | RT, 2h | Ethyl 2-(3-bromophenoxy)pyridine-3-carboxylate | 88% |

Amidation

Activation with SOCl₂ or DCC followed by amine treatment yields amides:

| Amine | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Benzylamine | SOCl₂ | DCM, 0°C → RT, 6h | N-Benzyl-2-(3-bromophenoxy)pyridine-3-carboxamide | 78% | |

| Aniline | DCC/DMAP | THF, RT, 12h | N-Phenyl-2-(3-bromophenoxy)pyridine-3-carboxamide | 82% |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Mechanistic Insights

-

Halogen Bonding : The bromine atom enhances electrophilicity at the ortho/para positions of the phenoxy ring, facilitating nucleophilic substitution.

-

Hydrogen Bonding : The carboxylic acid stabilizes transition states in esterification/amidation via intramolecular H-bonding with the pyridine nitrogen.

-

Electronic Effects : The electron-withdrawing pyridine ring accelerates substitution at the bromophenoxy group but slows coupling reactions unless electron-deficient aryl boronic acids are used .

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that pyridine derivatives, including 2-(3-bromophenoxy)pyridine-3-carboxylic acid, exhibit significant antimicrobial properties. These compounds have been explored for their potential as antibiotics against various bacterial strains. For instance, studies have shown that pyridine carboxylic acids can inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Cancer Treatment

The compound has been investigated for its anticancer effects. It has been noted that certain pyridine derivatives can induce apoptosis in cancer cell lines. A study highlighted the potential of similar compounds to inhibit cell proliferation and induce cell cycle arrest in cancer cells, suggesting that this compound may also possess similar properties .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of pyridine derivatives. Research has indicated that these compounds may offer protection against neurodegenerative diseases by modulating oxidative stress and inflammation pathways .

Agrochemical Applications

Plant Growth Regulators

Pyridine carboxylic acids are known to influence plant growth positively. Studies have demonstrated that certain derivatives can enhance seed germination and improve resistance to pathogens in crops such as tomatoes. This suggests that this compound could be utilized as a plant growth regulator or a biopesticide .

Pesticidal Properties

The compound's structure allows it to interact with biological systems in plants and pests, potentially leading to the development of new pesticides. Research has shown that pyridine-based compounds can effectively target specific pests while minimizing harm to beneficial organisms .

Material Science Applications

Synthesis of Functional Materials

In material science, this compound serves as a building block for synthesizing functional materials, including polymers and nanomaterials. Its unique chemical structure allows for modifications that enhance material properties such as conductivity and thermal stability .

Corrosion Inhibitors

Pyridine derivatives are also explored as corrosion inhibitors in various industrial applications. The ability of these compounds to form protective films on metal surfaces makes them valuable in preventing corrosion in harsh environments .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Antimicrobial Activity of Pyridine Derivatives | Pharmaceutical | Demonstrated significant inhibition of bacterial growth across multiple strains. |

| Neuroprotective Effects of Pyridine Compounds | Neuroscience | Indicated potential for reducing oxidative stress in neuronal cells. |

| Enhancing Tomato Plant Growth with Pyridine Analogues | Agriculture | Showed increased germination rates and resistance to bacterial wilt disease. |

| Development of Pyridine-Based Corrosion Inhibitors | Material Science | Found effective in reducing corrosion rates on metal surfaces under acidic conditions. |

Mecanismo De Acción

The mechanism of action of 2-(3-Bromophenoxy)pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving its functional groups, such as the carboxylic acid and bromophenoxy moieties, which can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Bromophenoxy)pyridine-3-carboxylic acid: Similar structure but with the bromine atom at the 4-position of the phenoxy group.

2-(3-Chlorophenoxy)pyridine-3-carboxylic acid: Similar structure with a chlorine atom instead of bromine.

2-(3-Methylphenoxy)pyridine-3-carboxylic acid: Similar structure with a methyl group instead of bromine.

Uniqueness

2-(3-Bromophenoxy)pyridine-3-carboxylic acid is unique due to the presence of the bromine atom at the 3-position of the phenoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.

Actividad Biológica

2-(3-Bromophenoxy)pyridine-3-carboxylic acid is an organic compound that has attracted attention due to its unique chemical structure and potential biological activities. The presence of a bromophenoxy group attached to a pyridine ring, along with a carboxylic acid functional group, contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its anti-inflammatory and antimicrobial properties, among other therapeutic potentials.

- Molecular Formula : C12H9BrNO3

- Molecular Weight : 288.11 g/mol

- Structure : The compound features a bromophenoxy group linked to a pyridine-3-carboxylic acid framework, enhancing its interaction with biological targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit various inflammatory pathways by interacting with proteins involved in inflammation. For instance, studies have demonstrated its ability to modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Antimicrobial Activity

The compound also displays antimicrobial properties. In vitro studies have reported its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Mechanistic Studies

Mechanistic studies have highlighted the binding affinity of this compound with specific biological macromolecules. For example:

- Protein Interaction : The compound binds to proteins involved in inflammatory responses, which may lead to decreased activity of inflammatory mediators.

- DNA Interaction : Preliminary studies suggest that it may interact with DNA, indicating potential roles in anticancer research .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(2-Bromophenoxy)pyridine-3-carboxylic acid | Similar structure with different substitution | Exhibits different biological activity profile |

| 3-Bromopyridine | Pyridine base without phenoxy group | Primarily used in synthesis rather than biological applications |

| 2-(Phenoxy)pyridine-3-carboxylic acid | Lacks bromine substitution | May have different reactivity and stability |

This table illustrates the diversity within this chemical class while highlighting the unique features of this compound that contribute to its specific applications and activities.

Case Studies

Several case studies have explored the biological activities of this compound:

- Anti-inflammatory Study : A study conducted on human cell lines treated with this compound showed a reduction in the levels of TNF-alpha and IL-6, key cytokines involved in inflammation .

- Antimicrobial Efficacy : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to control groups .

Q & A

Q. What are the common synthetic routes for 2-(3-Bromophenoxy)pyridine-3-carboxylic acid, and what critical parameters affect yield and purity?

- Methodological Answer : A typical synthesis involves coupling 3-bromophenol with pyridine-3-carboxylic acid derivatives via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Key parameters include:

- Reaction Temperature : Elevated temperatures (80–120°C) enhance reactivity but may lead to decomposition.

- Catalyst Selection : Pd(PPh₃)₄ or CuI improves coupling efficiency in Ullmann or Buchwald-Hartwig reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating the product. Yield optimization requires strict control of stoichiometry and moisture exclusion.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Signals for aromatic protons (δ 7.2–8.5 ppm) and the carboxylic acid proton (δ ~12 ppm, broad) confirm substitution patterns .

- ¹³C NMR : Carboxylic acid carbon (δ ~165–170 ppm) and brominated aromatic carbons (δ ~115–130 ppm) are diagnostic.

- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., O–H···N interactions) using SHELX refinement .

- Mass Spectrometry : ESI-MS in negative mode detects [M–H]⁻ ions, with isotopic peaks confirming bromine presence (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What are the common impurities or by-products formed during synthesis, and how can they be identified?

- Methodological Answer :

- Impurities :

- Unreacted 3-bromophenol (identified via GC-MS or TLC).

- Debrominated intermediates (e.g., pyridine-3-carboxylic acid derivatives detected by HPLC retention time shifts) .

- Mitigation Strategies :

- Use excess coupling reagent to drive reaction completion.

- Employ reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) when characterizing this compound?

- Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray data may arise from conformational flexibility or hydrogen-bonding variations. Strategies include:

- Variable-Temperature NMR : Assess dynamic effects (e.g., rotameric equilibria).

- DFT Calculations : Compare computed NMR chemical shifts (GIAO method) with experimental data to validate structures .

- Powder XRD : Confirm crystallinity and rule out polymorphism .

Q. What strategies optimize regioselective introduction of the bromophenoxy group in pyridine-3-carboxylic acid derivatives?

- Methodological Answer :

- Directing Groups : Use meta-directing substituents (e.g., –COOH) on pyridine to guide bromophenoxy attachment at the 2-position.

- Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester to prevent unwanted side reactions .

- Microwave-Assisted Synthesis : Enhances regioselectivity by reducing reaction time and side-product formation .

Q. How does hydrogen bonding influence the crystal packing and physicochemical properties of this compound?

- Methodological Answer : X-ray studies reveal O–H···N hydrogen bonds between the carboxylic acid and pyridine nitrogen, forming dimeric or chain-like supramolecular motifs. These interactions:

- Enhance Thermal Stability : Higher melting points compared to non-hydrogen-bonded analogs.

- Impact Solubility : Reduced aqueous solubility due to strong intermolecular forces, necessitating polar aprotic solvents (e.g., DMSO) for biological assays .

Q. How can computational methods complement experimental data in understanding this compound’s electronic properties?

- Methodological Answer :

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., electrophilic aromatic substitution sites).

- Molecular Dynamics (MD) : Simulate solvation effects to rationalize solubility trends.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide pharmacological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.